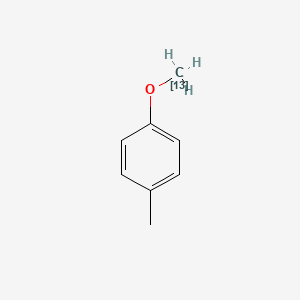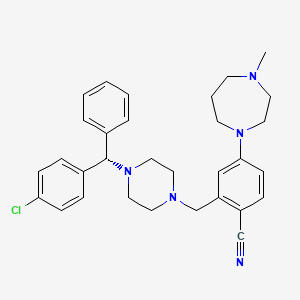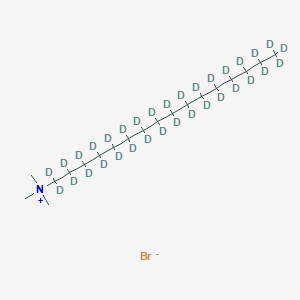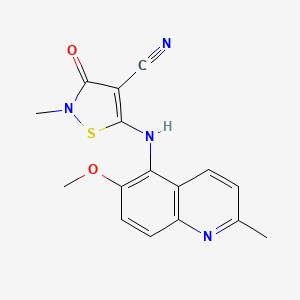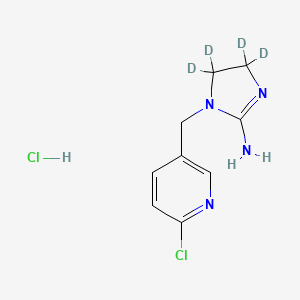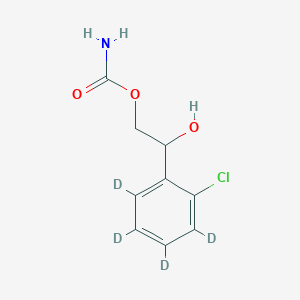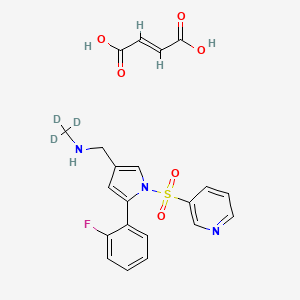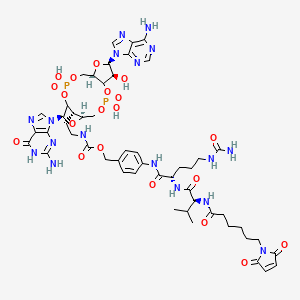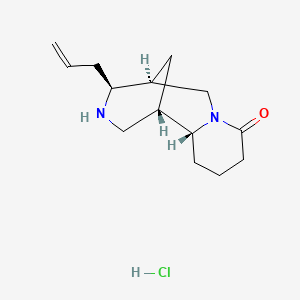
Angustifoline (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Angustifoline (hydrochloride) is an alkaloid compound isolated from the plant Lupinus angustifolius L. It exhibits significant antimicrobial activity, making it a valuable compound in scientific research and potential therapeutic applications . The compound is known for its ability to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Bacillus thuringiensis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Angustifoline (hydrochloride) can be synthesized through the extraction of alkaloids from Lupinus angustifolius L. The extraction process involves the use of solvents such as methanol or ethanol to isolate the alkaloid content from the plant material . The isolated alkaloids are then purified using chromatographic techniques to obtain pure angustifoline (hydrochloride).
Industrial Production Methods: Industrial production of angustifoline (hydrochloride) involves large-scale extraction and purification processes. The plant material is subjected to solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Angustifoline (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize angustifoline (hydrochloride).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of angustifoline (hydrochloride).
Scientific Research Applications
Angustifoline (hydrochloride) has a wide range of scientific research applications:
Mechanism of Action
Angustifoline (hydrochloride) can be compared with other alkaloids such as sparteine, lupanine, and lupinine, which are also derived from Lupinus species . While these compounds share similar structural features, angustifoline (hydrochloride) is unique due to its specific antimicrobial activity against a broader range of bacterial strains . This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Comparison with Similar Compounds
- Sparteine
- Lupanine
- Lupinine
Properties
Molecular Formula |
C14H23ClN2O |
|---|---|
Molecular Weight |
270.80 g/mol |
IUPAC Name |
(1S,2R,9S,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one;hydrochloride |
InChI |
InChI=1S/C14H22N2O.ClH/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11;/h2,10-13,15H,1,3-9H2;1H/t10-,11-,12-,13+;/m0./s1 |
InChI Key |
PXWXQSXBCFYDIZ-GTCOWVEHSA-N |
Isomeric SMILES |
C=CC[C@H]1[C@H]2C[C@@H](CN1)[C@H]3CCCC(=O)N3C2.Cl |
Canonical SMILES |
C=CCC1C2CC(CN1)C3CCCC(=O)N3C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


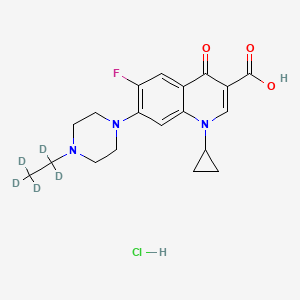

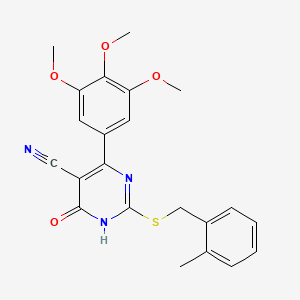
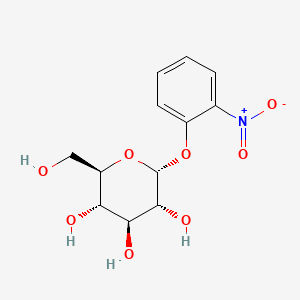
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline](/img/structure/B12404106.png)
